molecular formula C12H14N2O B13688443 2-(2-Methoxy-4-methylphenyl)-5-methyl-1H-imidazole

2-(2-Methoxy-4-methylphenyl)-5-methyl-1H-imidazole

Cat. No.: B13688443
M. Wt: 202.25 g/mol
InChI Key: NALIKCKUDHDZSN-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, as well as a methyl group on the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenyl)-5-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4-methylbenzaldehyde and 1,2-diaminopropane.

    Condensation Reaction: The aldehyde group of 2-methoxy-4-methylbenzaldehyde reacts with the amine groups of 1,2-diaminopropane under acidic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-Methoxy-4-methylphenyl)-5-methyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the imidazole ring.

    4-Methylimidazole: Contains the imidazole ring but lacks the methoxy and methyl groups on the phenyl ring.

Uniqueness

2-(2-Methoxy-4-methylphenyl)-5-methyl-1H-imidazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and methyl groups on the phenyl ring, along with the methyl group on the imidazole ring, distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C12H14N2O/c1-8-4-5-10(11(6-8)15-3)12-13-7-9(2)14-12/h4-7H,1-3H3,(H,13,14)

InChI Key

NALIKCKUDHDZSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(N2)C)OC

Origin of Product

United States

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